3-((Naphthalen-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
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Overview
Description
3-((Naphthalen-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is a complex organic compound characterized by its unique spiro structure. This compound features a naphthalene moiety linked to a spirocyclic system, which includes a 1,5-dioxaspiro[5.5]undecane core. The presence of these structural elements imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Naphthalen-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the spirocyclic core, followed by the introduction of the naphthalene moiety. Key steps include:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diol or diketone, under acidic or basic conditions.
Attachment of the Naphthalene Moiety: This step often involves a condensation reaction between a naphthylamine derivative and the spirocyclic intermediate, facilitated by a catalyst or under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ more robust catalysts and solvents to ensure the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-((Naphthalen-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The naphthalene moiety can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions typically result in various substituted naphthalene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique spiro structure makes it a valuable intermediate in the synthesis of spirocyclic compounds, which are important in materials science and organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities. These include antimicrobial, antifungal, and anticancer properties. The spirocyclic structure is known to interact with biological targets in unique ways, making it a promising scaffold for drug development.
Medicine
In medicine, the compound and its derivatives are explored for their therapeutic potential. Research is ongoing to evaluate their efficacy as pharmaceutical agents, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique structural properties make it suitable for applications in polymer science, where it can be used to create high-performance materials with specific mechanical and thermal properties.
Mechanism of Action
The mechanism by which 3-((Naphthalen-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The naphthalene moiety can intercalate with DNA, while the spirocyclic core can interact with proteins, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane Derivatives: Compounds with similar spirocyclic cores but different substituents.
Naphthalene Derivatives: Compounds with naphthalene moieties linked to different functional groups.
Uniqueness
What sets 3-((Naphthalen-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione apart is its combination of a spirocyclic core with a naphthalene moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-[(naphthalen-2-ylamino)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c22-18-17(19(23)25-20(24-18)10-4-1-5-11-20)13-21-16-9-8-14-6-2-3-7-15(14)12-16/h2-3,6-9,12-13,21H,1,4-5,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDLHFFAJAZYBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC(=O)C(=CNC3=CC4=CC=CC=C4C=C3)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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